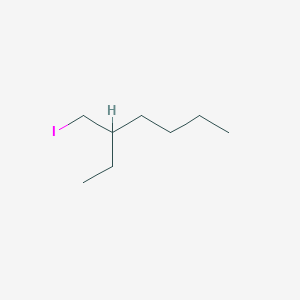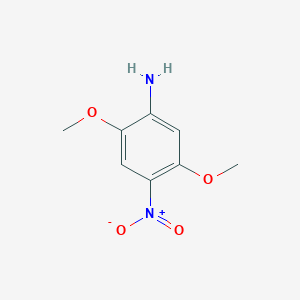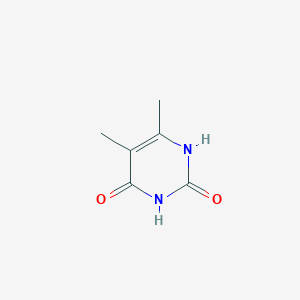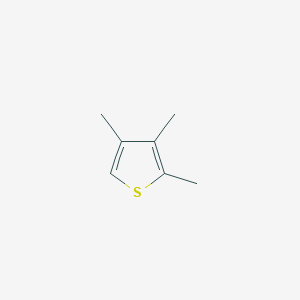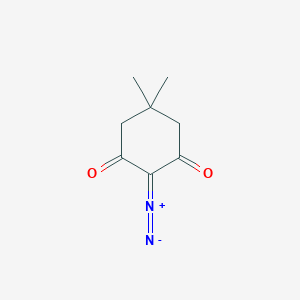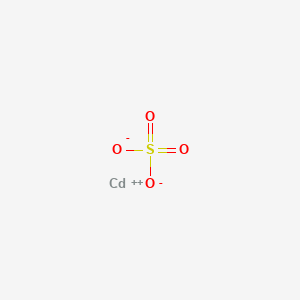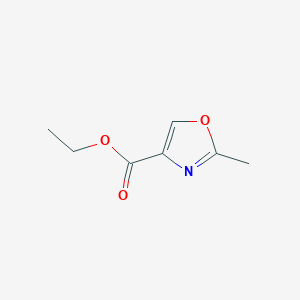
Benzene-1,4-dicarbonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-dicarbonyl difluoride is a chemical compound that has been gaining attention in scientific research due to its unique properties. It is also known as 2,5-difluorobenzene-1,4-dione or DFB. This compound is a yellowish crystalline solid that is soluble in organic solvents and is used as a building block for various organic molecules.
Mecanismo De Acción
DFB acts as a fluorinating agent in organic synthesis. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to introduce fluorine atoms into the molecule. This reaction is known as the electrophilic fluorination reaction and is widely used in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
DFB has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic and can cause skin and eye irritation. It is also a respiratory irritant and can cause respiratory distress if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFB has several advantages in laboratory experiments. It is a versatile building block for the synthesis of various organic compounds. It is also a potent fluorinating agent and can introduce fluorine atoms into molecules efficiently. However, DFB is toxic and requires careful handling in the laboratory. It is also expensive and not readily available in large quantities.
Direcciones Futuras
DFB has several potential future directions in scientific research. It can be used as a fluorinating agent in the synthesis of new pharmaceuticals and agrochemicals. It can also be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to explore the full potential of DFB in various fields of science.
In conclusion, Benzene-1,4-dicarbonyl difluoride is a versatile compound that has potential applications in various fields of science. Its unique properties make it a valuable building block for the synthesis of various organic compounds. However, its toxicity and cost limit its use in laboratory experiments. Further studies are needed to explore the full potential of DFB in various fields of science.
Métodos De Síntesis
The synthesis of DFB involves the reaction of fluorine gas with benzene-1,4-dicarbonyl chloride in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the product is obtained in good yields. This synthesis method is widely used in the laboratory for the production of DFB.
Aplicaciones Científicas De Investigación
DFB has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. DFB has also been used as a fluorinating agent in organic synthesis.
Propiedades
Número CAS |
1978-21-8 |
|---|---|
Nombre del producto |
Benzene-1,4-dicarbonyl difluoride |
Fórmula molecular |
C8H4F2O2 |
Peso molecular |
170.11 g/mol |
Nombre IUPAC |
benzene-1,4-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H |
Clave InChI |
QAOMIRAFWBTGIR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)F)C(=O)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)F)C(=O)F |
Sinónimos |
1,4-Benzenedicarbonyl difluoride (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



